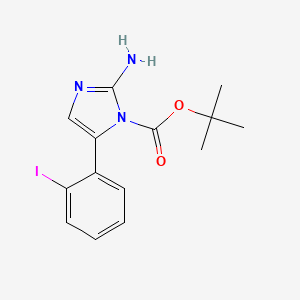
2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Application in Synthesis of Acid-Sensitive and Hindered Amino Acid Esters
The use of tert-butyl esters, particularly those derived from imidazole-1-carboxylic acid, is significant in synthesizing acid-sensitive and highly hindered α-amino-acid methyl esters. This application is crucial for producing specific types of amino acids with high diastereoselectivity and under mild hydrolytic conditions, as demonstrated in the synthesis involving a chiral glycine derivative (Hoffmann & Seebach, 1997).
2. Role in Intramolecular Cyclization for Novel Amino Acid Derivatives
Tert-butyl esters derived from imidazole compounds are used in intramolecular defluorinative cyclization processes. This approach is essential for creating new types of cyclic amino acids, which has implications in the development of novel pharmaceuticals and biochemical research (Hao, Ohkura, Amii, & Uneyama, 2000).
3. Use in Parallel Synthesis of Imidazole-4,5-dicarboxamides
Imidazole-1-carboxylic acid tert-butyl ester is a key component in the parallel synthesis of imidazole-4,5-dicarboxamides, which are derivatized with amino acid esters. This application is crucial in presenting amino acid pharmacophores and contributes to the expansive library of compounds for screening in pharmaceutical research (Solinas, Dicesare, & Baures, 2009).
4. Involvement in Accelerated Active Ester Coupling for Depsipeptide Synthesis
The tert-butyl esters of imidazole-1-carboxylic acid play a significant role in the accelerated active ester coupling procedure. This process is integral to the synthesis of depsipeptide derivatives, which are essential in various biochemical and pharmaceutical applications (Stewart, 1968).
5. Utility in Kinetic Studies of Peptide Synthesis
These tert-butyl esters are used in studying the kinetics of peptide synthesis. Understanding these kinetics is crucial for optimizing peptide synthesis strategies, especially in the synthesis of peptides containing hydroxy-amino acid and histidine residues (Girin & Shvachkin, 2009).
6. In Fluorescence and Oxidation Reaction Studies
The derivatives of tert-butyl imidazole-1-carboxylic acid esters are also used in the synthesis of new carboxyl-containing compounds. These compounds, through their fluorescence and oxidative transformations, contribute significantly to research in organic chemistry and materials science (Ivakhnenko et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-amino-5-(2-iodophenyl)imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16IN3O2/c1-14(2,3)20-13(19)18-11(8-17-12(18)16)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBXUWCCEQPGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CN=C1N)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-iodophenyl)-imidazole-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

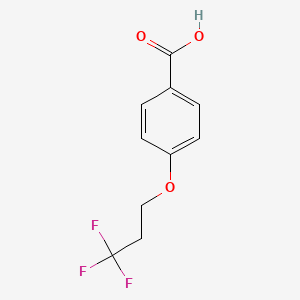
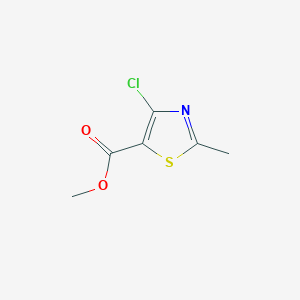
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
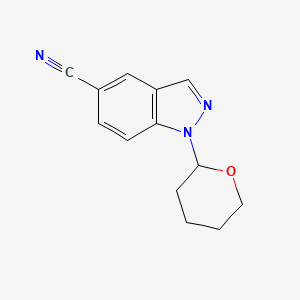
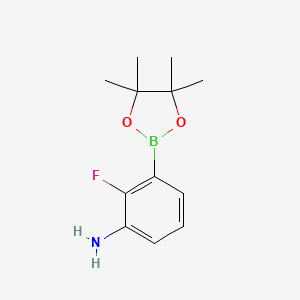
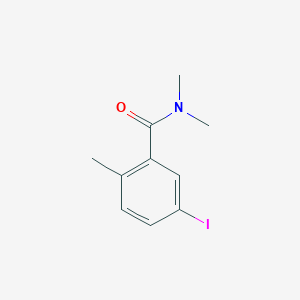
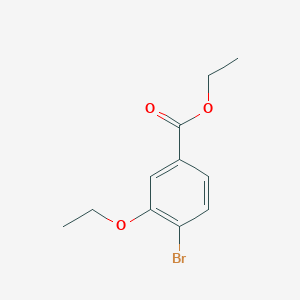
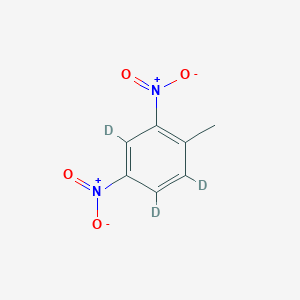

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
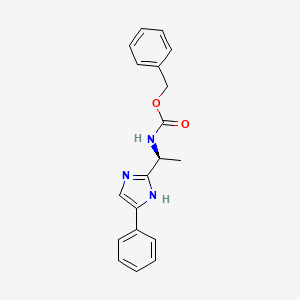

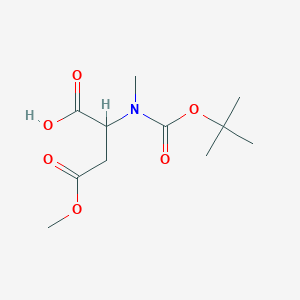
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)